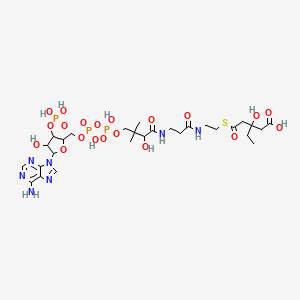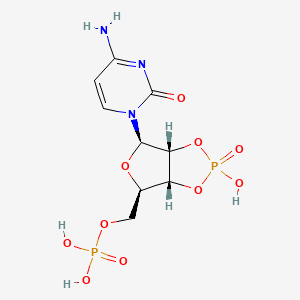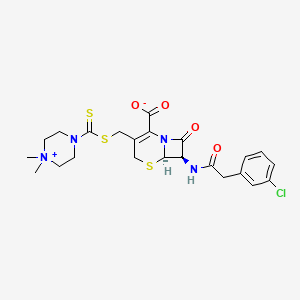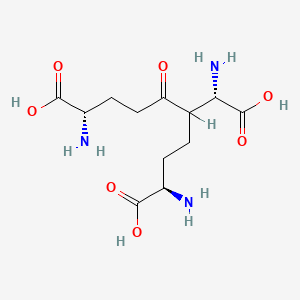
N,N-Dimethyloctylamine
Vue d'ensemble
Description
N,N-Dimethyloctylamine is used as an ion-pairing agent in the quantitative estimation of thiazinamium methylsulphate in a pharmaceutical preparation by HPLC . It acts as a counterion in the mobile phase for separation of tetracycline, tetracycline analogs, and their potential impurities by reversed-phase ion-pair chromatography .
Molecular Structure Analysis
The molecular formula of N,N-Dimethyloctylamine is C10H23N . The IUPAC Standard InChI is InChI=1S/C10H23N/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 .Physical And Chemical Properties Analysis
N,N-Dimethyloctylamine has a molecular weight of 157.30 g/mol . It has a boiling point of 195 °C, a melting point of -57 °C, and a density of 0.765 g/mL at 25 °C . The refractive index is 1.424 .Applications De Recherche Scientifique
Ion-Pairing Agent in HPLC
“N,N-Dimethyloctylamine” has been employed as an ion-pairing agent in the quantitative estimation of thiazinamium methylsulphate in a pharmaceutical preparation by High-Performance Liquid Chromatography (HPLC) . HPLC is a type of column chromatography used frequently in biochemistry and analytical chemistry to identify, quantify and purify the individual components of a mixture.
Counterion in Mobile Phase for Chromatography
“N,N-Dimethyloctylamine” acts as a counterion in the mobile phase for the separation of tetracycline, tetracycline analogs, and their potential impurities by reversed-phase ion-pair chromatography . This application is crucial in the pharmaceutical industry for the purification and analysis of complex mixtures.
Direct Resolution and Quantitation of Disopyramide
“N,N-Dimethyloctylamine” has been used in the mobile phase for the direct resolution and quantitation of ®- and (S)-disopyramide in human plasma . This is particularly important in pharmacokinetic studies and therapeutic drug monitoring.
Chiral Separations in Capillary Zone Electrophoresis
“N,N-Dimethyloctylamine” has been used in the study of chiral separations by complexation with proteins in capillary zone electrophoresis . This technique is used for the separation of enantiomers and is vital in the pharmaceutical industry.
Safety and Hazards
Mécanisme D'action
Target of Action
N,N-Dimethyloctylamine is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been employed as an ion-pairing agent in quantitative estimation of thiazinamium methylsulphate in a pharmaceutical preparation by hplc . It also acts as a counterion in mobile phase for separation of tetracycline, tetracycline analogs, and their potential impurities by reversed-phase ion-pair chromatography .
Biochemical Pathways
Its use in chromatography suggests it may interact with various biochemical compounds and influence their separation and identification .
Result of Action
Its role in chromatography suggests it may influence the separation and identification of various biochemical compounds .
Action Environment
It’s known that the compound has a boiling point of 195 °c, a melting point of -57 °c, and a density of 0765 g/mL at 25 °C . These properties suggest that temperature and pressure could potentially influence its state and stability.
Propriétés
IUPAC Name |
N,N-dimethyloctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKAOOAFEFCDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-50-4 (hydrochloride), 88442-24-4 (phosphate) | |
| Record name | Octyldimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2036299 | |
| Record name | N,N-Dimethyloctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Octanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N,N-Dimethyloctylamine | |
CAS RN |
7378-99-6 | |
| Record name | Dimethyloctylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7378-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyldimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyloctylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyloctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(octyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLDIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20N7H7X4SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N,N-Dimethyloctylamine?
A1: The molecular formula of N,N-Dimethyloctylamine is C10H23N, and its molecular weight is 157.30 g/mol.
Q2: Are there any characteristic spectroscopic features of DMOA?
A2: While specific spectroscopic data isn't detailed in the provided articles, N,N-Dimethyloctylamine, like other tertiary amines, exhibits characteristic peaks in NMR and IR spectra. For example, the methyl groups attached to the nitrogen would present distinct signals in proton NMR.
Q3: Is DMOA compatible with polymeric materials?
A3: Yes, DMOA demonstrates compatibility with various polymers. It has been successfully used to modify polysulfones, enhancing their hydrophilicity and influencing their surface morphology and blood compatibility. [, ]
Q4: Can DMOA act as a catalyst in organic synthesis?
A4: Yes, DMOA has been shown to catalyze the chlorination of tetrahydrofuran with sulfuryl chloride, significantly improving the reaction rate and selectivity towards 2,3,3-trichlorotetrahydrofuran. []
Q5: How does DMOA enhance the chlorination reaction in the mentioned study?
A5: The exact mechanism is not fully elucidated, but research suggests DMOA's catalytic effect might involve mitigating the inhibitory effect of hydrogen chloride, a byproduct of the reaction. Additionally, it might play a role in activating sulfuryl chloride, potentially through anion formation. []
Q6: Are there other examples of DMOA being used in catalytic systems?
A6: Research highlights the application of an aminophosphine molybdenum sulfide cluster, Mo3S4Cl3(ediprp)3, where ediprp represents (2‐(diisopropylphosphino)ethylamine). This cluster demonstrates activity in formic acid dehydrogenation (FAD). The reaction mechanism involves the formation of formate-substituted species, followed by decarboxylation and dehydrogenation steps. While not directly involving DMOA, this example showcases the potential of tertiary amines as ligands in catalytic systems for important energy-related reactions. []
Q7: How is DMOA employed in analytical chemistry?
A7: DMOA serves as a mobile phase modifier in reversed-phase ion-pair chromatography, improving the separation of various compounds. Notably, it enhances the peak shape and resolution of tetracyclines, their analogs, and impurities. [, , ]
Q8: What is the role of DMOA in ion-pair chromatography?
A8: DMOA acts as a counterion, forming ion pairs with charged analytes. These ion pairs exhibit altered hydrophobic interactions with the stationary phase, leading to improved separation. The concentration of DMOA in the mobile phase can significantly influence analyte retention and selectivity. [, , ]
Q9: Are there specific applications of DMOA in pharmaceutical analysis?
A9: DMOA has been utilized in the analysis of several pharmaceutical compounds, including:
- Tamoxifen citrate: It facilitates the separation of its E and Z isomers, enabling the assay of both the drug and its impurities. []
- Atenolol: DMOA improves the separation and detection of atenolol in biological samples like plasma and urine. []
- Lamivudine/Didanosine/Nevirapine: It aids in the separation and quantification of this anti-HIV drug combination in human serum. [, ]
Q10: What analytical techniques are commonly used to quantify DMOA itself?
A10: While the provided articles primarily focus on DMOA's applications as a reagent or additive, common analytical techniques like gas chromatography (GC) and liquid chromatography (LC), coupled with suitable detectors, can be employed for its quantification.
Q11: How does the alkyl chain length of DMOA influence its activity?
A12: Research on quaternized polysulfones indicates that the alkyl chain length of tertiary amines, including DMOA, significantly influences the surface properties and biocompatibility of the resulting polymers. Longer alkyl chains generally enhance the hydrophobic character. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Imidazole,1-[2-(2,4-dichlorophenyl)-2-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]ethyl]-](/img/structure/B1213803.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213805.png)


